(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Description
This compound, commonly known as Dehydroepiandrosterone (DHEA), is an endogenous steroid hormone with the molecular formula $ C{19}H{28}O2 $. It features a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3, 7, and 11, methyl groups at positions 10 and 13, and a ketone at position 15. DHEA serves as a precursor to sex hormones (androgens and estrogens) and exhibits neurosteroid activity, modulating neurotransmitter receptors such as GABA$A$ and NMDA . It is also marketed as a dietary supplement for purported anti-aging, cognitive enhancement, and immune-boosting effects .
Properties
CAS No. |
58211-57-7 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14+,16+,17-,18-,19-/m0/s1 |
InChI Key |
CQUBIKORFIDREA-RBNPYNHYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multi-step organic reactions. The process often starts with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation, selective oxidation, and chromatographic purification. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: SOCl2, PBr3.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural hormones and steroids makes it a candidate for drug development, particularly in the treatment of hormonal disorders and inflammatory diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in binding to receptors and enzymes, modulating their activity. This compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities
All compared compounds share the cyclopenta[a]phenanthrene skeleton but differ in substituents, stereochemistry, and functional groups, which dictate their biological activities.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Contradictions and Limitations in Data
- Isoquinoline Analogs: While reports similar HRMS data for compounds 2–4 (399.2561–399.2563), minor positional differences in isoquinoline substitution (5-yl vs. 6-yl) may lead to uncharacterized variations in receptor binding .
- Neurosteroid vs. Glucocorticoid Activity: DHEA’s neurosteroid effects (GABA modulation) contrast with dexamethasone’s immunosuppression , highlighting how core structure modifications diverge therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
